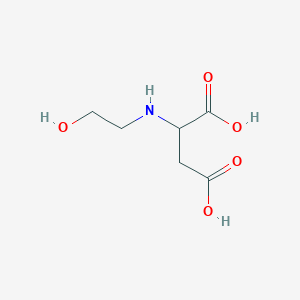![molecular formula C9H12ClN5 B13896034 N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)
N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-chloro-1H-pyrazole-4-carboxamide with butylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-one.
Reduction: Formation of N-Butyl-5-amino-1H-pyrazolo[4,3-D]pyrimidin-7-amine.
Substitution: Formation of N-Butyl-5-azido-1H-pyrazolo[4,3-D]pyrimidin-7-amine.
Scientific Research Applications
N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-D]pyrimidine: Shares a similar pyrazolopyrimidine core structure but lacks the butyl and chloro substituents.
1H-Pyrazolo[3,4-B]pyridine: Another member of the pyrazolopyrimidine family with different substitution patterns.
Uniqueness
N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, while the chloro substituent contributes to its reactivity in substitution reactions .
Properties
Molecular Formula |
C9H12ClN5 |
|---|---|
Molecular Weight |
225.68 g/mol |
IUPAC Name |
N-butyl-5-chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C9H12ClN5/c1-2-3-4-11-8-7-6(5-12-15-7)13-9(10)14-8/h5H,2-4H2,1H3,(H,12,15)(H,11,13,14) |
InChI Key |
MSKIXASSBVYWPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-aminophenoxy)ethyl]methanesulfonamide](/img/structure/B13895965.png)
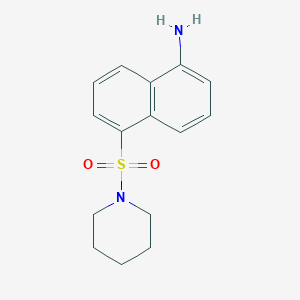
![2,5-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13895973.png)
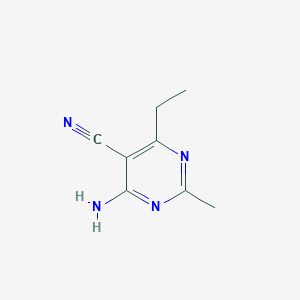
![2-Iodo-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-1h-imidazole](/img/structure/B13895985.png)
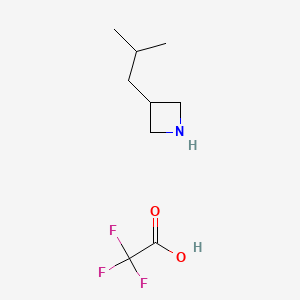
![[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13896011.png)
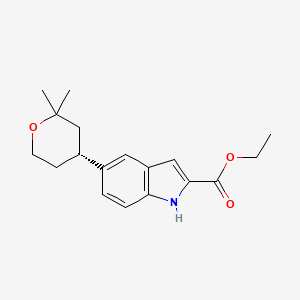
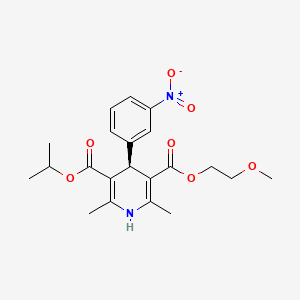
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
